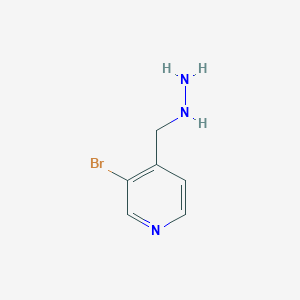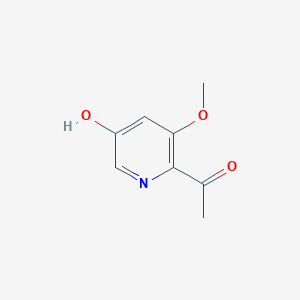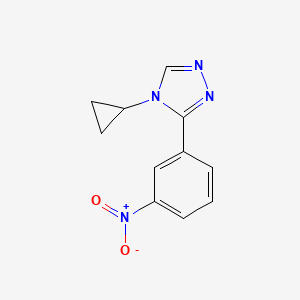
3-Bromo-4-(hydrazinylmethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(hydrazinylmethyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the third position and a hydrazinylmethyl group at the fourth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(hydrazinylmethyl)pyridine typically involves the bromination of 4-methylpyridine followed by the introduction of the hydrazinylmethyl group. One common method involves the following steps:
Hydrazinylation: The 3-bromo-4-methylpyridine is then reacted with hydrazine hydrate under controlled conditions to introduce the hydrazinylmethyl group, forming this compound.
Industrial Production Methods
For industrial production, the process is scaled up with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-(hydrazinylmethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydrazinylmethyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-(hydrazinylmethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(hydrazinylmethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinylmethyl group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule . The bromine atom can also participate in halogen bonding, further modulating the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-methylpyridine: Lacks the hydrazinylmethyl group, making it less versatile in certain reactions.
4-(Hydrazinylmethyl)pyridine:
Uniqueness
3-Bromo-4-(hydrazinylmethyl)pyridine is unique due to the presence of both the bromine atom and the hydrazinylmethyl group, which confer distinct reactivity and versatility in synthetic and biological applications .
Eigenschaften
Molekularformel |
C6H8BrN3 |
|---|---|
Molekulargewicht |
202.05 g/mol |
IUPAC-Name |
(3-bromopyridin-4-yl)methylhydrazine |
InChI |
InChI=1S/C6H8BrN3/c7-6-4-9-2-1-5(6)3-10-8/h1-2,4,10H,3,8H2 |
InChI-Schlüssel |
BNNWLSGIQJYGQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1CNN)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(Chloromethyl)-7-methylbenzo[d]thiazole](/img/structure/B12963272.png)

![Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12963279.png)






